molecular formula C10H13NO B010901 1-(4-Propylpyridin-3-yl)ethanone CAS No. 108134-82-3

1-(4-Propylpyridin-3-yl)ethanone

Cat. No. B010901
M. Wt: 163.22 g/mol
InChI Key: XGDKYGUSYJOLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Propylpyridin-3-yl)ethanone, also known as PPE, is a chemical compound that belongs to the class of pyridine derivatives. It is a yellowish liquid with a molecular weight of 177.25 g/mol and a boiling point of 242 °C. PPE is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 1-(4-Propylpyridin-3-yl)ethanone is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase (AChE) and the modulation of oxidative stress. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which may improve cognitive function.

Biochemical And Physiological Effects

1-(4-Propylpyridin-3-yl)ethanone has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects and inhibition of AChE, 1-(4-Propylpyridin-3-yl)ethanone has been shown to have antioxidant and anti-inflammatory properties. It can also modulate the expression of genes involved in cell proliferation and apoptosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(4-Propylpyridin-3-yl)ethanone is its versatility. It can be used in a wide range of scientific research applications, from drug development to environmental monitoring. 1-(4-Propylpyridin-3-yl)ethanone is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers.
However, there are also some limitations to the use of 1-(4-Propylpyridin-3-yl)ethanone in lab experiments. One of the main limitations is its potential toxicity. 1-(4-Propylpyridin-3-yl)ethanone has been shown to be toxic to certain cell types at high concentrations, which may limit its use in some applications. Additionally, 1-(4-Propylpyridin-3-yl)ethanone has a relatively short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are many potential future directions for research on 1-(4-Propylpyridin-3-yl)ethanone. One area of research is in the development of 1-(4-Propylpyridin-3-yl)ethanone-based drugs for the treatment of neurological disorders such as Alzheimer's disease. Another area of research is in the development of 1-(4-Propylpyridin-3-yl)ethanone-based fluorescent probes for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Propylpyridin-3-yl)ethanone and its potential applications in other fields of scientific research.
Conclusion
In conclusion, 1-(4-Propylpyridin-3-yl)ethanone is a versatile chemical compound with a wide range of potential applications in scientific research. Its unique properties and potential applications make it an attractive option for researchers in many different fields. Further research is needed to fully understand the mechanism of action of 1-(4-Propylpyridin-3-yl)ethanone and its potential applications in drug development, environmental monitoring, and other areas of scientific research.

Synthesis Methods

The synthesis of 1-(4-Propylpyridin-3-yl)ethanone involves the reaction of 3-acetylpyridine with n-propyl Grignard reagent. The resulting product is then purified using column chromatography. The yield of 1-(4-Propylpyridin-3-yl)ethanone is typically around 60-70%, and the purity can be up to 95%.

Scientific Research Applications

1-(4-Propylpyridin-3-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of drugs for the treatment of neurological disorders such as Alzheimer's disease. 1-(4-Propylpyridin-3-yl)ethanone has been shown to have neuroprotective effects and can inhibit the formation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease.
1-(4-Propylpyridin-3-yl)ethanone has also been used in the development of fluorescent probes for the detection of metal ions such as copper and iron. These probes have potential applications in environmental monitoring, medical diagnostics, and drug discovery.

properties

CAS RN

108134-82-3

Product Name

1-(4-Propylpyridin-3-yl)ethanone

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(4-propylpyridin-3-yl)ethanone

InChI

InChI=1S/C10H13NO/c1-3-4-9-5-6-11-7-10(9)8(2)12/h5-7H,3-4H2,1-2H3

InChI Key

XGDKYGUSYJOLKG-UHFFFAOYSA-N

SMILES

CCCC1=C(C=NC=C1)C(=O)C

Canonical SMILES

CCCC1=C(C=NC=C1)C(=O)C

synonyms

Ethanone, 1-(4-propyl-3-pyridinyl)- (9CI)

Origin of Product

United States

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